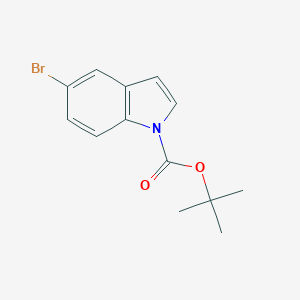

N-Boc-5-bromoindole

Description

Properties

IUPAC Name |

tert-butyl 5-bromoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWDRTGTQIXVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369512 | |

| Record name | N-Boc-5-bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-70-3 | |

| Record name | N-Boc-5-bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-5-bromoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-5-bromoindole: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Boc-5-bromoindole, a key intermediate in the synthesis of various biologically active molecules. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, formula, synthesis, and key reactions of N-Boc-5-bromoindole, with a focus on its application in the development of novel therapeutics.

Chemical Structure and Formula

N-Boc-5-bromoindole, systematically named tert-butyl 5-bromo-1H-indole-1-carboxylate, is a protected form of 5-bromoindole (B119039). The tert-butoxycarbonyl (Boc) group serves as a protecting group for the indole (B1671886) nitrogen, preventing its participation in reactions and allowing for selective modifications at other positions of the indole ring.

Chemical Structure:

Molecular Formula: C₁₃H₁₄BrNO₂[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-5-bromoindole is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 5-bromoindole-1-carboxylate | [1] |

| CAS Number | 182344-70-3 | [1] |

| Molecular Weight | 296.16 g/mol | |

| Appearance | Solid, white to off-white crystalline powder | |

| Melting Point | 56-57 °C | |

| SMILES | CC(C)(C)OC(=O)n1ccc2cc(Br)ccc12 | |

| InChIKey | PBWDRTGTQIXVBR-UHFFFAOYSA-N |

Synthesis of N-Boc-5-bromoindole

The synthesis of N-Boc-5-bromoindole is typically achieved through a two-step process, starting from indole. The first step involves the bromination of indole to yield 5-bromoindole, which is then protected with a Boc group.

Experimental Protocol: Synthesis of 5-Bromoindole

This protocol is adapted from established methods for the synthesis of 5-bromoindole.

Materials:

-

Indole

-

Sodium bisulfite

-

Ethanol

-

Water

-

Acetic anhydride

-

Bromine

-

Sodium hydroxide (B78521) (40% aqueous solution)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Indoline-2-Sulfonate: Dissolve 50g of indole in 100 ml of ethanol. Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water. Stir the mixture overnight. Collect the resulting light tan solid by vacuum filtration, wash with diethyl ether, and dry.

-

Acetylation: Suspend 30g of the dried sodium indoline-2-sulfonate in 300 ml of acetic anhydride. Heat the suspension to 70°C for 1 hour, then increase the temperature to 90°C for 2 hours. Cool the mixture to room temperature, filter the solid, and wash with acetic anhydride.

-

Bromination and Deprotection: Dissolve the acetylated intermediate in 150 ml of water at 0-5°C. Add 40g of bromine dropwise, maintaining the temperature below 5°C. Stir for 1 hour at 0-5°C, then allow it to warm to room temperature. Add a solution of 10g of sodium bisulfite in 30 ml of water to quench excess bromine. Neutralize the solution with 40% sodium hydroxide, keeping the temperature below 30°C. Heat the mixture to 50°C and stir overnight. Make the solution basic with 40% sodium hydroxide and continue stirring at 50°C for an additional 3 hours. Collect the precipitate by vacuum filtration, wash with water, and air dry to yield 5-bromoindole.

Experimental Protocol: N-Boc Protection of 5-Bromoindole

This protocol describes the protection of the 5-bromoindole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

-

5-Bromoindole

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 5-bromoindole (2.0 mmol) in dry THF (10 mL), add DMAP (0.2 mmol) and (Boc)₂O (2.2 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford N-Boc-5-bromoindole.

Key Reactions and Applications in Drug Development

N-Boc-5-bromoindole is a versatile building block for the synthesis of more complex indole derivatives, primarily through palladium-catalyzed cross-coupling reactions at the C5 position. These reactions enable the introduction of various aryl, heteroaryl, and alkyl groups, leading to compounds with potential therapeutic activities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. N-Boc-5-bromoindole can be coupled with a variety of boronic acids or esters to introduce new substituents at the 5-position of the indole ring.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add N-Boc-5-bromoindole (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100°C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 5-substituted N-Boc-indole derivative.

Heck Coupling

The Heck reaction allows for the formation of a carbon-carbon bond between N-Boc-5-bromoindole and an alkene, leading to the synthesis of 5-vinylindole derivatives.

Generic Experimental Protocol for Heck Coupling:

-

In a reaction flask, combine N-Boc-5-bromoindole (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), a phosphine (B1218219) ligand like P(o-tolyl)₃ (0.04 equiv.), and a base such as triethylamine (B128534) (1.5 equiv.).

-

Add an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Heat the mixture under an inert atmosphere at 80-120°C until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water to remove the DMF and salts.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Application in Targeting Signaling Pathways

Indole derivatives synthesized from N-Boc-5-bromoindole are extensively investigated for their potential to modulate key cellular signaling pathways implicated in diseases such as cancer. Two prominent pathways are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling pathways.

Experimental Workflow: Synthesis and Evaluation of a Bioactive Indole Derivative

The following diagram illustrates a typical workflow for the synthesis of a hypothetical bioactive indole derivative from N-Boc-5-bromoindole and its subsequent biological evaluation.

Caption: Experimental workflow from synthesis to biological evaluation.

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Many indole-based compounds have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and a hypothetical point of inhibition by a derivative of N-Boc-5-bromoindole.

Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibition point.

This technical guide serves as a foundational resource for researchers working with N-Boc-5-bromoindole. The provided protocols and pathway diagrams offer a starting point for the design and execution of experiments aimed at the discovery of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-5-bromoindole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-5-bromoindole, a key intermediate in the synthesis of a wide range of biologically active molecules. This document details its chemical properties, provides structured data for key identifiers, and outlines detailed experimental protocols for its synthesis and subsequent reactions.

Core Compound Data

N-Boc-5-bromoindole, also known as tert-butyl 5-bromo-1H-indole-1-carboxylate, is a protected form of 5-bromoindole (B119039). The tert-butyloxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen enhances its stability and solubility in organic solvents, making it a versatile reagent in multi-step organic synthesis.

| Identifier | Value | Reference |

| CAS Number | 182344-70-3 | [1] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [1] |

| Molecular Weight | 296.16 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 56-57 °C | [1] |

Synthesis of N-Boc-5-bromoindole

The synthesis of N-Boc-5-bromoindole is typically achieved through the protection of the nitrogen atom of 5-bromoindole using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is generally straightforward and proceeds with high yield.

Experimental Protocol: Boc Protection of 5-Bromoindole

This protocol is adapted from standard procedures for the Boc protection of indoles.[2]

Materials:

-

5-bromoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 5-bromoindole (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, e.g., 0.1 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, using a mixture of ethyl acetate (B1210297) and hexanes as the eluent, to yield pure N-Boc-5-bromoindole.

Caption: Synthetic workflow for the Boc protection of 5-bromoindole.

Key Reactions of N-Boc-5-bromoindole

N-Boc-5-bromoindole is a valuable precursor for introducing substituents at the 5-position of the indole ring through various cross-coupling reactions. The Sonogashira coupling is a prominent example, enabling the formation of a carbon-carbon bond between the indole and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of N-Boc-5-bromoindole with Phenylacetylene (B144264)

This protocol provides a general procedure for the Sonogashira coupling of N-Boc-5-bromoindole.

Materials:

-

N-Boc-5-bromoindole

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Toluene (B28343) or DMF (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-5-bromoindole (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).

-

Add anhydrous toluene or DMF, followed by triethylamine (2-3 equivalents).

-

Add phenylacetylene (1.1-1.5 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 5-(phenylethynyl)-1-Boc-indole.

Caption: General workflow for the Sonogashira coupling of N-Boc-5-bromoindole.

Applications in Drug Discovery and Development

The indole nucleus is a common scaffold in many pharmaceutical agents due to its ability to interact with various biological targets. N-Boc-5-bromoindole serves as a crucial building block in the synthesis of compounds with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antiviral agents. The bromo-substituent at the 5-position provides a handle for introducing diverse functionalities through cross-coupling chemistry, allowing for the systematic exploration of the structure-activity relationship (SAR) of novel indole derivatives. For instance, derivatives of 5-bromoindole have been investigated as EGFR tyrosine kinase inhibitors for cancer therapy.

Conclusion

N-Boc-5-bromoindole is a synthetically versatile and valuable intermediate for the development of novel chemical entities in drug discovery and materials science. The straightforward protocols for its synthesis and subsequent functionalization, particularly through palladium-catalyzed cross-coupling reactions, make it an accessible and important tool for medicinal and organic chemists. This guide provides the foundational knowledge and practical methodologies to effectively utilize N-Boc-5-bromoindole in a research setting.

References

Spectral Analysis of N-Boc-5-bromoindole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Boc-5-bromoindole, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-Boc-5-bromoindole was acquired in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.12 | d | 8.2 | H-7 |

| 7.65 | d | 3.7 | H-2 |

| 7.40 | dd | 7.8, 0.7 | H-6 |

| 7.18 | t | 8.0 | H-4 |

| 6.65 | dd | 3.8, 0.7 | H-3 |

| 1.69 | s | - | -C(CH₃)₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of N-Boc-5-bromoindole was recorded in CDCl₃ at a frequency of 100 MHz. The chemical shifts (δ) are provided in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 149.4 | C=O |

| 135.5 | C-7a |

| 131.1 | C-3a |

| 126.4 | C-2 |

| 125.5 | C-6 |

| 125.1 | C-4 |

| 114.6 | C-5 |

| 114.2 | C-7 |

| 107.0 | C-3 |

| 84.2 | -C(CH₃)₃ |

| 28.1 | -C(CH₃)₃ |

Experimental Protocols

The NMR spectra were obtained for a solution of N-Boc-5-bromoindole in deuterated chloroform (CDCl₃). A 300 MHz spectrometer was utilized for the ¹H NMR analysis, and a 100 MHz spectrometer was used for the ¹³C NMR analysis. Tetramethylsilane (TMS) served as the internal standard for referencing the chemical shifts.

Molecular Structure and Numbering

The chemical structure of N-Boc-5-bromoindole with the atom numbering scheme used for the NMR peak assignments is depicted below.

Technical Guide: Mass Spectrometry and IR Analysis of N-Boc-5-bromoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-Boc-5-bromoindole using mass spectrometry (MS) and infrared (IR) spectroscopy. N-Boc-5-bromoindole, with the IUPAC name tert-butyl 5-bromoindole-1-carboxylate, is a vital intermediate in the synthesis of various biologically active compounds.[1] This document outlines the fundamental principles of MS and IR analysis, details the experimental protocols for acquiring high-quality data for a solid organic compound, and presents a comprehensive interpretation of the mass spectrum and IR spectrum of N-Boc-5-bromoindole. The provided data, presented in clear tabular formats, and a logical workflow diagram will serve as a valuable resource for researchers in compound characterization and drug development.

Introduction

N-Boc-5-bromoindole (tert-butyl 5-bromoindole-1-carboxylate) is a heterocyclic compound widely utilized in medicinal chemistry and organic synthesis. Its structure, featuring a bromine-substituted indole (B1671886) core protected with a tert-butyloxycarbonyl (Boc) group, makes it a versatile building block for the development of novel therapeutic agents. Accurate characterization of this intermediate is paramount to ensure the purity and identity of synthesized compounds, which is where analytical techniques like mass spectrometry and infrared spectroscopy become indispensable.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. Infrared spectroscopy, on the other hand, is a powerful tool for identifying the functional groups present in a molecule. This guide will delve into the practical aspects of applying these techniques to N-Boc-5-bromoindole.

Chemical Structure and Properties:

-

IUPAC Name: tert-butyl 5-bromoindole-1-carboxylate[1]

-

Molecular Formula: C₁₃H₁₄BrNO₂[1]

-

Molecular Weight: 296.16 g/mol [1]

-

Appearance: Solid[2]

-

CAS Number: 182344-70-3

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For N-Boc-5-bromoindole, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of N-Boc-5-bromoindole, determining its molecular weight and fragmentation pattern.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Capillary column suitable for heterocyclic compounds (e.g., 5% phenyl-polymethylsiloxane).

Procedure:

-

Sample Preparation: A dilute solution of N-Boc-5-bromoindole is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure vaporization of the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

-

Ionization: As the N-Boc-5-bromoindole elutes from the GC column, it enters the MS ion source. In the EI source, the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Presentation: Mass Spectrum of N-Boc-5-bromoindole

The following table summarizes the expected key peaks in the mass spectrum of N-Boc-5-bromoindole. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be observed.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 295/297 | [M]⁺ (Molecular Ion) | Moderate |

| 240/242 | [M - C₄H₉]⁺ | High |

| 194/196 | [M - Boc]⁺ | High |

| 115 | [C₈H₅N]⁺ | Moderate |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | Very High (Base Peak) |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The presence of a pair of peaks at m/z 295 and 297, with approximately equal intensity, confirms the molecular weight of N-Boc-5-bromoindole and the presence of one bromine atom.

-

Fragmentation Pattern: The fragmentation of N-Boc-5-bromoindole under EI conditions is expected to proceed through several key pathways:

-

Loss of the Boc group: A common fragmentation for Boc-protected amines is the cleavage of the N-C bond, leading to the loss of the tert-butoxycarbonyl group (101 Da). This would result in the formation of the 5-bromoindole (B119039) radical cation at m/z 194/196.

-

Loss of a tert-butyl group: Cleavage of the O-C bond of the Boc group can lead to the loss of a tert-butyl radical (57 Da), resulting in an ion at m/z 238/240.

-

Formation of the tert-butyl cation: The highly stable tert-butyl cation ([C₄H₉]⁺) is often observed as the base peak in the mass spectra of Boc-protected compounds, appearing at m/z 57.

-

Further Fragmentation: The 5-bromoindole fragment can undergo further fragmentation, such as the loss of Br to give an ion at m/z 115.

-

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a non-destructive technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the IR spectrum of N-Boc-5-bromoindole to identify its characteristic functional groups.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

-

Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

-

Sample Application: A small amount of solid N-Boc-5-bromoindole is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure good contact between the solid sample and the ATR crystal.

-

Sample Spectrum Acquisition: The IR spectrum of the sample is recorded. The FTIR spectrometer collects an interferogram, which is then mathematically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of N-Boc-5-bromoindole.

Data Presentation: IR Spectrum of N-Boc-5-bromoindole

The following table summarizes the characteristic absorption bands expected in the IR spectrum of N-Boc-5-bromoindole and their corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2975 | C-H stretch | Aliphatic (tert-butyl) |

| ~1730 | C=O stretch | Carbonyl (Boc group) |

| ~1450 | C-H bend | Aliphatic (tert-butyl) |

| ~1370 | C-N stretch | N-C (indole ring) |

| ~1250 | C-O stretch | Ester (Boc group) |

| ~800 | C-H bend | Aromatic (out-of-plane) |

| ~550 | C-Br stretch | Bromoalkane |

Interpretation of the IR Spectrum

-

Aliphatic C-H Stretching: The absorption band around 2975 cm⁻¹ is characteristic of the C-H stretching vibrations of the methyl groups in the tert-butyl moiety of the Boc protecting group.

-

Carbonyl (C=O) Stretching: A strong, sharp absorption peak at approximately 1730 cm⁻¹ is a key indicator of the carbonyl group in the Boc ester functionality. This is a very reliable and easily identifiable peak.

-

Aliphatic C-H Bending: The peak around 1450 cm⁻¹ corresponds to the bending vibrations of the C-H bonds in the tert-butyl group.

-

Aromatic C-H Bending: The absorption in the region of 800 cm⁻¹ is typically associated with the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring of the indole core.

-

C-N and C-O Stretching: The fingerprint region (below 1500 cm⁻¹) contains various stretching vibrations, including the C-N stretch of the indole ring and the C-O stretch of the ester group, which are expected around 1370 cm⁻¹ and 1250 cm⁻¹, respectively.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a lower wavenumber, typically around 550 cm⁻¹.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the analytical characterization of N-Boc-5-bromoindole using mass spectrometry and IR spectroscopy.

Caption: Analytical workflow for N-Boc-5-bromoindole.

Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometry and infrared spectroscopy analysis of N-Boc-5-bromoindole. The detailed experimental protocols offer a practical framework for researchers to obtain reliable and high-quality analytical data. The tabulated spectral data and their interpretation, along with the workflow diagram, serve as a valuable reference for the structural confirmation and purity assessment of this important synthetic intermediate. The combined application of MS and IR spectroscopy provides a powerful approach for the unambiguous characterization of N-Boc-5-bromoindole, which is crucial for its application in pharmaceutical research and development.

References

Solubility and stability of N-Boc-5-bromoindole in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-Boc-5-bromoindole, a vital intermediate in the synthesis of various biologically active compounds. This document summarizes the available data, provides detailed experimental protocols for in-house determination of these properties, and offers insights into the compound's behavior in common laboratory settings.

Physicochemical Properties of N-Boc-5-bromoindole

N-Boc-5-bromoindole, also known as tert-butyl 5-bromo-1H-indole-1-carboxylate, is a white to off-white solid. Its fundamental properties are crucial for understanding its solubility and stability.

| Property | Value |

| Molecular Formula | C₁₃H₁₄BrNO₂ |

| Molecular Weight | 296.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 56-57 °C |

Solubility Profile

Precise quantitative solubility data for N-Boc-5-bromoindole across a wide range of solvents is limited in publicly available literature. However, based on its chemical structure and data for analogous N-Boc protected compounds, a qualitative solubility profile can be inferred. The bulky, non-polar tert-butyl group and the polar carbamate (B1207046) moiety, combined with the bromoindole core, result in good solubility in many common organic solvents.

Quantitative Solubility Data

The following table includes the known quantitative solubility of N-Boc-5-bromoindole in Dimethyl Sulfoxide (DMSO).

| Solvent | Molarity (mM) | Solubility (mg/mL) |

| DMSO | 675.30 | 200[1] |

It is noted that the use of ultrasonic agitation may be necessary to achieve this solubility in DMSO, and the hygroscopic nature of DMSO can impact the dissolution of the product.[1]

Qualitative Solubility in Common Laboratory Solvents

The following table provides a qualitative prediction of the solubility of N-Boc-5-bromoindole in a range of common laboratory solvents based on the general solubility of N-Boc protected amines and indole (B1671886) derivatives.[2]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF) | High | The polar carbamate group and the overall molecular structure allow for favorable interactions with these solvents. |

| Polar Protic | Methanol (B129727) (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | The carbamate group can act as a hydrogen bond acceptor, facilitating dissolution in protic solvents. |

| Non-polar | Toluene, Hexanes | Low | The hydrophobic character of the tert-butyl group and the bromoindole ring is not sufficient to overcome the weak interactions with non-polar solvents. |

| Aqueous | Water | Very Low | The significant non-polar surface area of the molecule limits its solubility in water. |

Stability Profile

The stability of N-Boc-5-bromoindole is primarily dictated by the lability of the N-Boc (tert-butoxycarbonyl) protecting group. This group is susceptible to cleavage under various conditions, which is a critical consideration for storage, handling, and reaction design.

Summary of Stability

The following table summarizes the stability of N-Boc-5-bromoindole under different conditions.

| Condition | Stability | Degradation Pathway/Comments |

| Acidic (pH < 4) | Low | The N-Boc group is readily cleaved under acidic conditions to yield 5-bromoindole. The rate of cleavage is dependent on the acid strength and concentration. |

| Basic (pH > 9) | Moderate | While generally more stable to bases than acids, the N-Boc group on indoles can be cleaved under specific basic conditions, for example, with sodium t-butoxide in wet THF. |

| Thermal | Moderate | Thermal deprotection of the N-Boc group can occur at elevated temperatures, often above 100 °C. The efficiency of thermal deprotection can be solvent-dependent, with protic solvents like methanol sometimes facilitating the process.[3] |

| Photostability | Data not available | It is recommended to store the compound protected from light, as indole derivatives can be light-sensitive. |

| In Protic Solvents | Moderate | Protic solvents can participate in the solvolysis of the N-Boc group, especially under elevated temperatures or in the presence of acidic or basic catalysts. |

| In Aprotic Solvents | High | Generally more stable in aprotic solvents under neutral conditions and at ambient temperature. |

Storage Recommendations

For long-term storage, N-Boc-5-bromoindole powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[1]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of N-Boc-5-bromoindole.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of N-Boc-5-bromoindole in various laboratory solvents at a controlled temperature.

Materials:

-

N-Boc-5-bromoindole

-

Selected solvents (e.g., THF, DMF, Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Dichloromethane)

-

Analytical balance

-

Scintillation vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-Boc-5-bromoindole to a series of vials.

-

To each vial, add a known volume of a specific solvent. Ensure there is undissolved solid to confirm saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at high speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of N-Boc-5-bromoindole. A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Protocol for Assessing Chemical Stability

This protocol outlines a general method for evaluating the stability of N-Boc-5-bromoindole under various conditions.

Objective: To assess the degradation of N-Boc-5-bromoindole over time in different solvents and under various stress conditions (e.g., pH, temperature).

Materials:

-

N-Boc-5-bromoindole

-

Selected solvents and buffer solutions of different pH values

-

Constant temperature ovens or water baths

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of N-Boc-5-bromoindole of known concentration in a suitable solvent (e.g., acetonitrile).

-

-

Incubation under Stress Conditions:

-

pH Stability: Dilute the stock solution into a series of buffer solutions with varying pH values (e.g., pH 2, 4, 7, 9, 12).

-

Thermal Stability: Aliquot the stock solution into vials and place them in ovens or water baths at different temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Control: Keep a control sample at a reference temperature (e.g., 4 °C) protected from light.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Quench any reaction if necessary (e.g., by neutralizing acidic or basic samples).

-

-

Quantification:

-

Analyze the samples by HPLC to determine the remaining concentration of N-Boc-5-bromoindole. The appearance of new peaks can indicate the formation of degradation products.

-

-

Data Analysis:

-

Plot the percentage of N-Boc-5-bromoindole remaining versus time for each condition.

-

Determine the degradation rate constant and half-life under each condition.

-

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Chemical Stability Assessment.

References

N-Boc-5-bromoindole: A Technical Guide to Safe Handling, Storage, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, proper handling techniques, and optimal storage conditions for N-Boc-5-bromoindole (tert-butyl 5-bromo-1H-indole-1-carboxylate). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Identification and Properties

N-Boc-5-bromoindole is a halogenated heterocyclic organic compound commonly used as an intermediate in the synthesis of more complex molecules in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen makes it amenable to various chemical transformations.

Table 1: Physicochemical Properties of N-Boc-5-bromoindole

| Property | Value | Source |

| CAS Number | 182344-70-3 | |

| Molecular Formula | C₁₃H₁₄BrNO₂ | |

| Molecular Weight | 296.16 g/mol | |

| Appearance | White to off-white solid/powder | MedchemExpress |

| Melting Point | 56-57 °C | |

| Solubility | Soluble in DMSO (200 mg/mL with sonication) | MedchemExpress |

| Purity | ≥97% |

Hazard Identification and Safety Precautions

N-Boc-5-bromoindole is classified as an irritant. Direct contact with the skin, eyes, or respiratory tract can cause inflammation and irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Table 2: GHS Hazard Classification

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

Due to its irritant nature, appropriate PPE must be worn at all times when handling N-Boc-5-bromoindole.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and disposed of properly after handling the compound.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are required to prevent eye contact.

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust mask (e.g., N95 type) is necessary to prevent inhalation of airborne particles.

-

Skin and Body Protection: A laboratory coat must be worn to protect against skin contact.

Handling and First Aid Procedures

All handling of N-Boc-5-bromoindole powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[1] Engineering controls, such as fume hoods, are the primary means of exposure control.

General Handling:

-

Avoid the formation of dust and aerosols.[2]

-

Use the smallest quantity of the chemical necessary for the experiment.[3]

-

Cover work surfaces with disposable bench protectors to contain any potential spills.[3]

-

Ensure all containers are properly labeled and sealed when not in use.

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

-

In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

-

In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

Proper storage is essential to maintain the quality and stability of N-Boc-5-bromoindole. It is reported to be air-sensitive and should be stored accordingly.

Table 3: Recommended Storage Conditions and Stability

| Form | Temperature | Duration | Atmosphere | Source |

| Powder | -20°C | 3 years | Inert (Argon) | MedchemExpress |

| Powder | 4°C | 2 years | Inert (Argon) | MedchemExpress |

| In Solvent | -80°C | 6 months | - | MedchemExpress |

| In Solvent | -20°C | 1 month | - | MedchemExpress |

Incompatible Materials: Store away from strong oxidizing agents and strong acids.

Experimental Protocols

While no specific peer-reviewed experimental protocols for the handling of N-Boc-5-bromoindole are published, the following represents a standard operating procedure (SOP) based on its known hazards and general laboratory best practices.

Protocol 1: Preparation of a Stock Solution in a Fume Hood

Objective: To safely and accurately prepare a stock solution of N-Boc-5-bromoindole for experimental use.

Materials:

-

N-Boc-5-bromoindole solid

-

Appropriate solvent (e.g., DMSO)

-

Volumetric flask with a stopper

-

Spatula

-

Analytical balance

-

Weighing paper or boat

-

Pipettes

-

Vortex mixer or sonicator

Procedure:

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Weighing: To avoid generating dust in the open lab, perform all weighing operations inside the fume hood.[1] Place a pre-tared weighing boat on the analytical balance. Carefully transfer the desired amount of N-Boc-5-bromoindole powder to the boat using a clean spatula. Record the exact weight.

-

Transfer: Carefully transfer the weighed powder into the volumetric flask.

-

Dissolution: Add a portion of the solvent (approximately half of the final volume) to the volumetric flask. Stopper the flask and gently swirl to dissolve the powder. If necessary, use a vortex mixer or a sonicator to aid dissolution.

-

Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the solution to a properly labeled storage vial, indicating the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature (-20°C or -80°C).

-

Decontamination: Clean the spatula, weighing boat, and any other contaminated surfaces with an appropriate solvent and dispose of waste according to institutional guidelines. Wash hands thoroughly after completing the procedure.

Spill and Waste Disposal

Spill Response:

For a small spill of N-Boc-5-bromoindole powder:

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with a moist sorbent pad or wet the powder with a suitable solvent to avoid generating dust.[4]

-

Carefully sweep the absorbed material into a designated waste container.[4]

-

Clean the spill area with soap and water.

For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal:

All waste containing N-Boc-5-bromoindole, including contaminated gloves, bench protectors, and excess solutions, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Process Flow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate key decision-making and operational workflows for the safe handling of N-Boc-5-bromoindole.

Caption: Risk assessment workflow for N-Boc-5-bromoindole.

Caption: Workflow for preparing an N-Boc-5-bromoindole stock solution.

References

The Dual Nature of the Boc Group in Indole Chemistry: A Technical Guide to Modulating Reactivity

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials. Its rich and often complex reactivity profile presents both opportunities and challenges for synthetic chemists. The strategic use of protecting groups on the indole nitrogen is paramount for controlling the outcomes of various transformations. Among these, the tert-butoxycarbonyl (Boc) group has emerged as a versatile tool, not merely as a passive shield but as an active modulator of indole's electronic properties and, consequently, its reactivity. This technical guide provides an in-depth analysis of the multifaceted role of the Boc protecting group in key classes of indole functionalization reactions.

Electrophilic Aromatic Substitution: Taming the Pyrrolic Reactivity

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic site by a significant margin[1][2]. This inherent reactivity, while useful, can lead to undesired side reactions, including polymerization, under acidic conditions often employed in electrophilic substitutions[3][4]. The introduction of an electron-withdrawing Boc group on the indole nitrogen fundamentally alters this reactivity profile.

By delocalizing the nitrogen lone pair into the carbonyl group, the Boc group reduces the electron density of the pyrrolic ring, thereby deactivating it towards electrophilic attack. This deactivation, however, is not uniform. The C3 position remains the most favorable site for substitution, but the overall reactivity is tempered, allowing for more controlled and selective transformations. For instance, nitration of N-Boc indole can be achieved in high yield at the C3 position under non-acidic conditions, avoiding the harsh conditions typically required for N-H indoles[5].

// Explanations exp_NH [label="High reactivity at C3 due to\nstrong electron donation from N-H.\nCan lead to side reactions.", shape=plaintext, fontcolor="#5F6368"]; exp_NBoc [label="Reduced reactivity at C3 due to\nelectron-withdrawing Boc group.\nAllows for more controlled reactions.", shape=plaintext, fontcolor="#5F6368"];

NH_Indole -> exp_NH [style=invis]; NBoc_Indole -> exp_NBoc [style=invis]; } END_DOT Figure 1: Electrophilic substitution on N-H vs. N-Boc indole.

Table 1: Comparison of Electrophilic Substitution on Indole and N-Boc Indole

| Reaction | Substrate | Electrophile/Conditions | Position of Substitution | Yield | Reference |

| Nitration | N-Boc Indole | NH₄NO₃, (CF₃CO)₂O | C3 | 91% (on 100g scale) | |

| Halogenation | Indole | NBS or NCS, cool | C3 | - | |

| Vilsmeier-Haack | Indole | DMF, POCl₃ | C3 | - |

Directed ortho-Metalation (DoM): Unlocking C2 Functionalization

Direct deprotonation of N-H indole with strong bases typically occurs at the N-H bond, leading to the indolide anion. Subsequent reactions with electrophiles often result in N-functionalization or reaction at the C3 position. Functionalization at the C2 position, which is less acidic than the N-H proton, is challenging.

The Boc group serves as a powerful directed metalation group (DMG), enabling regioselective deprotonation at the C2 position. The Lewis basic carbonyl oxygen of the Boc group coordinates to the lithium cation of an organolithium base (e.g., s-BuLi or t-BuLi), positioning the base for preferential abstraction of the adjacent C2 proton. The resulting 2-lithio-N-Boc-indole is a versatile intermediate that can be trapped with a wide range of electrophiles to afford C2-substituted indoles. This strategy provides a reliable entry into a substitution pattern that is otherwise difficult to achieve.

// Explanation cipe_exp [label="*Complex Induced Proximity Effect:\nCarbonyl oxygen directs the base\nto the ortho (C2) position.", shape=plaintext, fontcolor="#5F6368", fontsize=9]; } END_DOT Figure 2: Directed ortho-metalation (DoM) of N-Boc indole.

Table 2: Directed Metalation and Functionalization of N-Boc-Protected Heterocycles

| Substrate | Base | Solvent | Temperature (°C) | Electrophile | Yield | Reference |

| N-Boc Pyrrolidine | s-BuLi/TMCDA | Et₂O | -78 | MeI | 95% | |

| N-Boc Piperidine | s-BuLi/TMCDA | Et₂O | -78 | MeI | 95% | |

| N-Boc Indoline | s-BuLi/TMEDA | THF | -78 | Allyl Bromide | - | |

| N-Boc Aniline | s-BuLi/TMEDA | THF | -78 | I₂ | 95% |

Transition Metal-Catalyzed Cross-Coupling Reactions

The Boc group is generally stable under the conditions of many transition metal-catalyzed cross-coupling reactions, making N-Boc-haloindoles valuable building blocks for the synthesis of complex indole derivatives.

Suzuki-Miyaura Coupling

N-Boc protected bromoindoles and indole boronic acids are effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. The presence of the Boc group does not significantly hinder the catalytic cycle, allowing for the formation of C-C bonds at various positions on the indole ring. This has been demonstrated in the synthesis of bi-heteroaryl compounds, which are prevalent motifs in biologically active molecules. For instance, N-Boc-5-bromoindazole readily undergoes Suzuki coupling with N-Boc-2-pyrroleboronic acid in the presence of a palladium catalyst to give the corresponding coupled product in high yield.

Heck Coupling

N-Boc haloindoles also participate in Heck coupling reactions with alkenes. While the reactivity of haloindoles in Heck reactions can be sluggish, particularly for less reactive aryl chlorides, protection of the indole nitrogen with a Boc group can facilitate the reaction. For example, while 4-bromotryptophan is recalcitrant to Heck modification, its N-Boc protected counterpart undergoes coupling successfully.

Table 3: Transition Metal-Catalyzed Cross-Coupling of N-Boc Indole Derivatives

| Reaction | N-Boc Substrate | Coupling Partner | Catalyst System | Yield | Reference |

| Suzuki Coupling | N-Boc-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | High | |

| Suzuki Coupling | N-Boc-7-bromotryptophan | p-Tol-B(OH)₂ | - | 65% | |

| Heck Coupling | N-Boc-4-bromo-tryptophan | Alkene | Na₂PdCl₄ / sulfonated SPhos | - | |

| C-H Borylation | N-Boc-tryptophan | B₂pin₂ | Ir-based catalyst | - |

Experimental Protocols

General Procedure for N-Boc Protection of Indole

-

In a round-bottom flask, dissolve the indole (1 equivalent) in a suitable solvent such as a 1:1 mixture of water and THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.5 equivalents).

-

Add a base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours or until completion as monitored by TLC.

-

Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

General Procedure for Directed ortho-Lithiation and Trapping of N-Boc Indole

-

To a solution of N-Boc indole (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-butyllithium (s-BuLi) (typically 1.1-1.3 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for the specified time (e.g., 1 hour) to ensure complete lithiation.

-

Add a solution of the desired electrophile (1.2-1.5 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for a period of time, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the C2-functionalized N-Boc indole.

General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve the N-Boc protected indole (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise to the stirred solution.

-

Monitor the reaction by TLC until all the starting material is consumed (typically 1-3 hours).

-

Remove the solvent and excess TFA under reduced pressure.

-

To neutralize the residue, add a saturated solution of sodium bicarbonate or another suitable base.

-

Extract the deprotected indole with an organic solvent, wash the organic layers, dry, and concentrate.

-

Purify the product as needed. For acid-sensitive substrates, milder methods using reagents like oxalyl chloride in methanol (B129727) can be employed.

Conclusion

The tert-butoxycarbonyl group is far more than a simple placeholder in indole chemistry. Its electron-withdrawing nature tempers the high reactivity of the indole nucleus, enabling cleaner and more controlled electrophilic substitution reactions. Critically, it functions as a highly effective directing group for ortho-metalation, providing a robust and widely used strategy for functionalizing the otherwise less accessible C2 position. Furthermore, its general stability under various transition metal-catalyzed cross-coupling conditions makes N-Boc indoles essential intermediates in the synthesis of complex molecules. A thorough understanding of the influence of the Boc group on indole reactivity is therefore indispensable for researchers in organic synthesis and drug development, allowing for the strategic design of synthetic routes to novel and valuable indole-containing compounds.

References

- 1. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic substitution at the indole [quimicaorganica.org]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromoindole and N-Boc-5-bromoindole for Researchers and Drug Development Professionals

Introduction

Indole (B1671886) and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, playing a crucial role in the development of new therapeutics. Among the halogenated indoles, 5-bromoindole (B119039) and its N-tert-butoxycarbonyl (N-Boc) protected counterpart, N-Boc-5-bromoindole, have emerged as versatile building blocks in medicinal chemistry and organic synthesis. The strategic placement of the bromine atom at the 5-position provides a reactive handle for the introduction of diverse functionalities through various cross-coupling reactions. The presence or absence of the N-Boc protecting group profoundly influences the physicochemical properties and reactivity of the indole core, dictating its utility in different synthetic strategies. This technical guide provides an in-depth analysis of the key differences between 5-bromoindole and N-Boc-5-bromoindole, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Analysis

The introduction of the bulky, electron-withdrawing N-Boc group significantly alters the physical and chemical characteristics of the 5-bromoindole scaffold. These differences are critical for designing reaction conditions, purification strategies, and for understanding the molecule's behavior in various chemical environments.

| Property | 5-Bromoindole | N-Boc-5-bromoindole |

| Molecular Formula | C₈H₆BrN[1] | C₁₃H₁₄BrNO₂[2][3] |

| Molecular Weight | 196.04 g/mol [1] | 296.16 g/mol |

| Appearance | White to light brown powder or chunks | White to off-white solid |

| Melting Point | 90-92 °C | 56-57 °C |

| Boiling Point | Not readily available | Not readily available |

| Solubility | Sparingly soluble in water | Generally soluble in organic solvents like DMSO |

| pKa (indole N-H) | ~16-17 (estimated) | Not applicable |

The Crucial Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an essential tool in modern organic synthesis, particularly for nitrogen-containing heterocycles like indole. Its primary function is to temporarily block the reactivity of the indole nitrogen, thereby preventing unwanted side reactions and directing transformations to other positions on the indole ring.

Impact on Reactivity

The key difference in reactivity between 5-bromoindole and N-Boc-5-bromoindole stems from the acidity and nucleophilicity of the indole nitrogen.

-

5-Bromoindole: The presence of the acidic N-H proton (pKa ≈ 16-17) makes 5-bromoindole susceptible to deprotonation by strong bases. This can lead to complications in reactions that require basic conditions, such as certain cross-coupling reactions, where the deprotonated indole can act as a competing nucleophile. Furthermore, the lone pair of electrons on the indole nitrogen can participate in undesirable side reactions.

-

N-Boc-5-bromoindole: The Boc group effectively "masks" the indole nitrogen. The bulky tert-butyl group provides steric hindrance, and the electron-withdrawing nature of the carbonyl group significantly reduces the nucleophilicity of the nitrogen. This protection allows for cleaner and more selective reactions at other positions of the indole ring, particularly at the bromine-substituted C5 position.

The following diagram illustrates the directing effect of the Boc group in a typical cross-coupling reaction.

Key Synthetic Transformations

The differential reactivity of 5-bromoindole and its N-Boc protected form dictates the choice of synthetic strategies for the elaboration of the indole scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount for the functionalization of the 5-position of the indole ring.

-

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromoindole with an organoboron reagent. While possible with 5-bromoindole, the reaction often requires careful optimization of the base and reaction conditions to avoid N-arylation or other side reactions. N-Boc-5-bromoindole is generally the preferred substrate for Suzuki-Miyaura couplings, leading to higher yields and cleaner reactions.

-

Heck Coupling: The Heck reaction couples the bromoindole with an alkene to form a new carbon-carbon bond. Similar to the Suzuki coupling, protection of the indole nitrogen is often advantageous for achieving high yields and selectivity in Heck reactions.

-

Sonogashira Coupling: This reaction introduces an alkyne moiety at the 5-position. The use of N-Boc-5-bromoindole is highly recommended to prevent interference from the acidic N-H proton.

-

Buchwald-Hartwig Amination: This powerful method for forming carbon-nitrogen bonds is crucial for synthesizing 5-aminoindole (B14826) derivatives. N-Boc protection is essential for directing the amination to the C5 position. In fact, N-Boc-5-bromoindole is a key intermediate in the synthesis of di-Boc-protected 5-aminoindole.

The following diagram depicts a generalized workflow for these key cross-coupling reactions.

Lithiation and Electrophilic Quenching

For reactions involving organolithium reagents, N-protection is mandatory. Direct lithiation of 5-bromoindole would result in deprotonation of the acidic N-H. In contrast, N-Boc-5-bromoindole can undergo halogen-metal exchange with reagents like n-butyllithium to generate the 5-lithioindole species, which can then be quenched with various electrophiles to introduce a wide range of substituents at the 5-position.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of these building blocks in synthesis.

Boc Protection of 5-Bromoindole

Objective: To protect the nitrogen of 5-bromoindole with a tert-butoxycarbonyl (Boc) group.

Materials:

-

5-Bromoindole

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Dissolve 5-bromoindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 eq) to the solution.

-

Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford N-Boc-5-bromoindole.

Suzuki-Miyaura Coupling of N-Boc-5-bromoindole with Phenylboronic Acid

Objective: To synthesize N-Boc-5-phenylindole via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

N-Boc-5-bromoindole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine (B1218219) ligand

-

Potassium phosphate (B84403) (K₃PO₄) or other suitable base

-

Toluene (B28343) and water (or other suitable solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add N-Boc-5-bromoindole (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene and water (e.g., 10:1 v/v) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-5-phenylindole.

Boc Deprotection of N-Boc-5-bromoindole

Objective: To remove the Boc protecting group to yield 5-bromoindole.

Materials:

-

N-Boc-5-bromoindole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-5-bromoindole in DCM in a round-bottom flask.

-

Add TFA dropwise to the stirred solution at 0 °C. The volume of TFA is typically 20-50% of the volume of DCM.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain 5-bromoindole. Further purification by chromatography or recrystallization may be necessary.

Applications in Drug Discovery and Development

The 5-bromoindole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

-

Anticancer Agents: Numerous studies have reported the synthesis of 5-bromoindole derivatives with potent anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinases. The 5-position is a critical point for modification to enhance potency and selectivity.

-

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The ability to functionalize the 5-position of 5-bromoindole allows for the exploration of structure-activity relationships (SAR) and the optimization of binding to the target kinase.

-

Serotonin (B10506) Receptor Ligands: Indole derivatives are well-known for their interaction with serotonin receptors. The 5-substituent on the indole ring plays a crucial role in modulating the affinity and selectivity for different serotonin receptor subtypes.

The synthesis of these complex drug molecules often relies on the strategic use of either 5-bromoindole or N-Boc-5-bromoindole, depending on the specific reaction sequence and the need for nitrogen protection. The following diagram illustrates a simplified drug discovery workflow starting from these key intermediates.

References

The Versatility of N-Boc-5-bromoindole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-5-bromoindole has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structure, featuring a bromine atom at the 5-position of the indole (B1671886) ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, allows for strategic and regioselective modifications, leading to the development of potent therapeutic agents. This technical guide provides an in-depth overview of the applications of N-Boc-5-bromoindole in drug discovery, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and synthetic workflows.

Core Applications in Drug Discovery

The indole nucleus is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The introduction of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the exploration of vast chemical space. The Boc protecting group offers stability during these synthetic transformations and can be readily removed under mild conditions.

Key therapeutic areas where derivatives of N-Boc-5-bromoindole have shown significant promise include:

-

Oncology: As a precursor to potent enzyme inhibitors, particularly targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][3]

-

Inflammation: Serving as a scaffold for the development of anti-inflammatory agents that modulate key inflammatory mediators.

Anticancer Applications: Targeting the EGFR Signaling Pathway

Derivatives of 5-bromoindole (B119039) have been extensively investigated as inhibitors of EGFR, a key player in cancer cell proliferation, survival, and metastasis.[2][3] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Quantitative Data: Anticancer Activity of 5-Bromoindole Derivatives

The following table summarizes the in vitro anticancer activity of various 5-bromoindole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3a | HepG2 (Liver) | Data not available | |

| A549 (Lung) | Data not available | ||

| MCF-7 (Breast) | Data not available | ||

| Compound 1 | HCT116 (Colon) | 22.4 | |

| Compound 2 | HCT116 (Colon) | 0.34 | |

| Compound 3d | MCF-7 (Breast) | 43.4 | |

| MDA-MB-231 (Breast) | 35.9 | ||

| Compound 4d | MCF-7 (Breast) | 39.0 | |

| MDA-MB-231 (Breast) | 35.1 | ||

| Compound 4g | MCF-7 (Breast) | 5.1 | |

| HCT-116 (Colon) | 5.02 | ||

| HepG2 (Liver) | 6.6 | ||

| Erlotinib (Control) | MCF-7, HCT-116, HepG2 | Variable | |

| 5-FU (Control) | HCT116 | Variable |

Signaling Pathway: EGFR Inhibition by Indole Derivatives

The diagram below illustrates the EGFR signaling pathway and the mechanism of its inhibition by 5-bromoindole derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS-RAF-MAPK and PI3K-AKT, which promote cell proliferation and survival. Indole-based inhibitors competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its activity and halting the signaling cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theoretical-evaluation-of-egfr-kinase-inhibition-and-toxicity-of-di-indol-3-yl-disulphides-with-anti-cancer-potency - Ask this paper | Bohrium [bohrium.com]

N-Boc-5-bromoindole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: N-Boc-5-bromoindole (tert-butyl 5-bromo-1H-indole-1-carboxylate) is a pivotal building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug discovery. The presence of the bromine atom at the 5-position of the indole (B1671886) core provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step syntheses. This guide provides an in-depth overview of the commercial availability, key synthetic applications, and biological relevance of N-Boc-5-bromoindole for researchers, scientists, and drug development professionals.

Commercial Suppliers and Purchasing Options

N-Boc-5-bromoindole is readily available from a range of commercial chemical suppliers. Purchasing options typically include various grades of purity and quantities, from milligrams for initial research to kilograms for scale-up studies. Several suppliers also offer bulk and custom synthesis services to meet specific research and development needs.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 557749 | 97% | 1g, 5g, 25g |

| MedchemExpress | HY-W021597 | 99.98% | 5g, 10g, 25g, 50g, 100g |

| Fisher Scientific | 55774925GA | Not specified | 25g |

| BOC Sciences | 182344-70-3 | Not specified | Inquire for details |

Table 1: Commercial Suppliers and Purchasing Options for N-Boc-5-bromoindole. This table summarizes the availability of N-Boc-5-bromoindole from major chemical suppliers, including product numbers, purity levels, and standard available quantities.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-5-bromoindole is provided below, offering essential data for experimental planning and execution.

| Property | Value |

| CAS Number | 182344-70-3 |

| Molecular Formula | C₁₃H₁₄BrNO₂ |

| Molecular Weight | 296.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 56-57 °C |

Table 2: Physicochemical Properties of N-Boc-5-bromoindole. This table outlines the fundamental physicochemical data for N-Boc-5-bromoindole.

Key Synthetic Applications and Experimental Protocols

N-Boc-5-bromoindole is a versatile intermediate for the synthesis of complex heterocyclic compounds, primarily through palladium-catalyzed cross-coupling reactions. The following sections detail the experimental protocols for two of the most common and powerful transformations: the Suzuki-Miyaura coupling and the Heck coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position of the indole ring.

Experimental Protocol: Synthesis of 5-Arylindoles via Suzuki-Miyaura Coupling

-

Materials:

-

N-Boc-5-bromoindole

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

-

Toluene and water (4:1 mixture)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-